N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide
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Overview
Description
N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-2-carboxamide is a spirocyclic compound characterized by its unique structure, which includes two rings sharing a single atom. Spirocyclic compounds are known for their versatility and structural similarity to important pharmacophore centers, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-2-carboxamide typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the use of stereoselective synthesis techniques to form spirocyclic oxindoles .
Industrial Production Methods
Industrial production methods for spirocyclic compounds often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow synthesis and automation to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-2-carboxamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, spirocyclic compounds have been shown to act as antioxidants by preventing damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) . The compound may also interact with cellular membranes, enzymes, and other biomolecules to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-2-carboxamide include other spirocyclic derivatives such as:
- Spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyrazine-2-carboxamide
- Spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylthiophene-2-carboxamide
Uniqueness
What sets N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-2-carboxamide apart from similar compounds is its specific structural configuration and the presence of the pyridine-2-carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(15-6-3-4-10-20-15)21-16-13-19(8-11-23-12-9-19)24-17-7-2-1-5-14(16)17/h1-7,10,16H,8-9,11-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIKLOYPSUQOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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